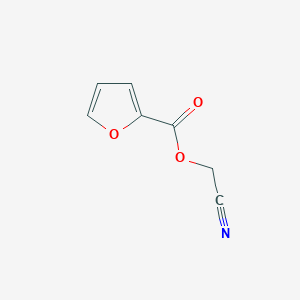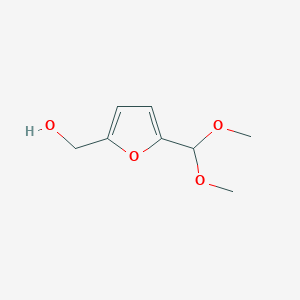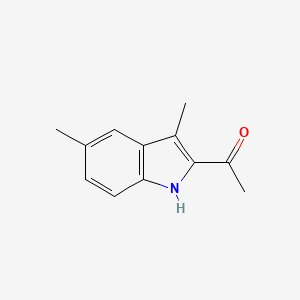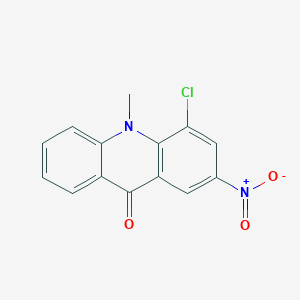
4-Chloro-10-methyl-2-nitroacridin-9(10H)-one
Vue d'ensemble
Description
4-Chloro-10-methyl-2-nitroacridin-9(10H)-one is a synthetic organic compound belonging to the acridine family. Acridines are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. This compound, characterized by its chloro, methyl, and nitro substituents, may exhibit unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-10-methyl-2-nitroacridin-9(10H)-one typically involves multi-step organic reactions. A common approach might include:
Nitration: Introduction of the nitro group into the acridine ring using nitrating agents like nitric acid or a mixture of nitric and sulfuric acids.
Chlorination: Substitution of a hydrogen atom with a chlorine atom using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Methylation: Introduction of the methyl group using methylating agents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-10-methyl-2-nitroacridin-9(10H)-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a catalyst (e.g., palladium on carbon) or chemical reductants (e.g., tin(II) chloride).
Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, potentially affecting the acridine ring or substituents.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, tin(II) chloride, iron powder.
Substitution Reagents: Amines, thiols, alkoxides.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products
Reduction: 4-Amino-10-methyl-2-nitroacridin-9(10H)-one.
Substitution: Various substituted acridines depending on the nucleophile used.
Oxidation: Oxidized derivatives of the acridine ring or substituents.
Applications De Recherche Scientifique
4-Chloro-10-methyl-2-nitroacridin-9(10H)-one may have applications in:
Medicinal Chemistry: Potential use as an anticancer, antimicrobial, or antiviral agent due to the biological activity of acridine derivatives.
Materials Science: Use in the development of organic semiconductors or dyes.
Biological Research: Study of its interactions with biological macromolecules like DNA and proteins.
Mécanisme D'action
The mechanism of action of 4-Chloro-10-methyl-2-nitroacridin-9(10H)-one would depend on its specific biological activity. Generally, acridine derivatives can intercalate into DNA, disrupting replication and transcription processes. The nitro group may also undergo bioreduction, generating reactive intermediates that can damage cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent dye.
Amsacrine: An anticancer agent that intercalates into DNA.
Proflavine: An acridine derivative with antibacterial properties.
Uniqueness
4-Chloro-10-methyl-2-nitroacridin-9(10H)-one’s unique combination of chloro, methyl, and nitro substituents may confer distinct chemical reactivity and biological activity compared to other acridine derivatives.
Propriétés
IUPAC Name |
4-chloro-10-methyl-2-nitroacridin-9-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O3/c1-16-12-5-3-2-4-9(12)14(18)10-6-8(17(19)20)7-11(15)13(10)16/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBUSQGSCIZLRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C3=C1C(=CC(=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30849267 | |
| Record name | 4-Chloro-10-methyl-2-nitroacridin-9(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30849267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90019-38-8 | |
| Record name | 4-Chloro-10-methyl-2-nitroacridin-9(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30849267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


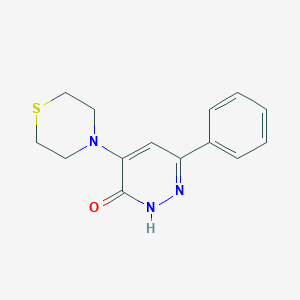
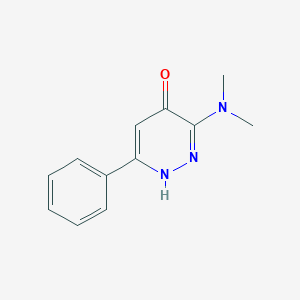

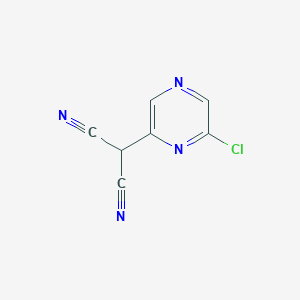
![N,N'-[(6-Amino-1,3,5-triazine-2,4-diyl)bis[imino(9,10-dihydro-9,10-dioxoanthracene-4,1-diyl)]]bis(benzamide)](/img/structure/B3360838.png)

![5H-Pyrido[3,2-b]pyrrolizin-5-one](/img/structure/B3360860.png)
![5H-Pyrido[3,2-b]pyrrolizine](/img/structure/B3360873.png)
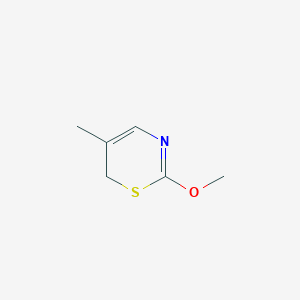
![1-Ethyl-2,3-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B3360885.png)
![1H-Thieno[3,4-d]imidazole-2(3H)-thione](/img/structure/B3360902.png)
